molecular formula C14H10N2O5 B5917178 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]

Cat. No. B5917178
M. Wt: 286.24 g/mol
InChI Key: ZJXGGAFHLIJKDW-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime], also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors.

Mechanism of Action

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. Glutamate is a neurotransmitter that is involved in the excitatory signaling in the brain. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can reduce the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitatory synaptic transmission in the hippocampus, which is involved in learning and memory. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has several advantages for lab experiments. It is a selective antagonist of AMPA receptors, which allows for the specific study of these receptors without affecting other glutamate receptors. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] is also a potent antagonist, which allows for the effective blocking of AMPA receptor activity. However, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro experiments. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] also has low solubility in water, which can limit its use in some experimental settings.

Future Directions

There are several future directions for the research of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] in combination with other drugs or therapies could provide new treatment options for these disorders.

Synthesis Methods

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be synthesized using a multi-step process starting from 2-methylbenzoquinone. The first step involves the reaction of 2-methylbenzoquinone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with 3-nitrobenzoyl chloride to form 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime].

Scientific Research Applications

2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are involved in synaptic plasticity, learning, and memory. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be used to study the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-9-7-11(5-6-13(9)17)15-21-14(18)10-3-2-4-12(8-10)16(19)20/h2-8H,1H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXGGAFHLIJKDW-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

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